Dipentaerythritol

Overview

Description

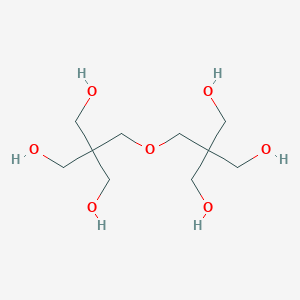

Dipentaerythritol (C10H22O7) is a polyhydric alcohol synthesized via the base-catalyzed Tollens condensation of acetaldehyde and formaldehyde, with monopentaerythritol as an intermediate . Its structure features six hydroxyl groups, conferring high functionality for crosslinking in polymers. Key applications include:

- Flame retardants: Enhances thermal stability and achieves UL-94 V-0 ratings in polypropylene (PP) composites at 22.5 wt% .

- Adhesives: Serves as a phosphate ester monomer (e.g., this compound penta-acrylate phosphate, PENTA) in dental adhesives, though less commercially prevalent than methacryloyloxidecyl dihydrogenphosphate (MDP) .

- Coatings: Hexafunctional groups improve curing rates and hardness in alkyd resins and polyurethanes .

- Explosives: By-product this compound hexanitrate exhibits inferior detonation properties compared to pentaerythritol tetranitrate .

The global market for this compound is driven by demand in paints, coatings, and flame retardants, with a projected 3.0% CAGR (2019–2027) .

Preparation Methods

Alkaline Condensation of Formaldehyde and Acetaldehyde

Traditional Two-Step Synthesis

The conventional method involves the base-catalyzed reaction of formaldehyde (HCHO) and acetaldehyde (CH₃CHO) in a molar ratio of 5.5:1, with sodium hydroxide (NaOH) as the catalyst . The process occurs in two stages:

-

Aldol Condensation : Three formaldehyde molecules react with acetaldehyde to form trimethylolacetaldehyde.

-

Cannizzaro Reaction : Trimethylolacetaldehyde undergoes base-mediated disproportionation with formaldehyde, yielding pentaerythritol (PE) and sodium formate .

DPE forms as a by-product through further condensation of PE with residual formaldehyde and acetaldehyde. A patented protocol achieved an 85.1% combined yield of PE and DPE using a NaOH concentration of 30 g/100 mL and a reaction time of 120 minutes. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Formaldehyde:Acetaldehyde | 5.5:1 | Higher ratios favor PE |

| NaOH Concentration | 25–30 g/100 mL | Excess base reduces DPE selectivity |

| Temperature | 25–30°C | Moderate temps prevent side reactions |

By-Product Management

Sodium formate, a by-product of the Cannizzaro reaction, complicates purification. Industrial solutions employ continuous belt vacuum centrifuges for efficient separation of PE/DPE crystals from the mother liquor . Recycling formate salts reduces waste but requires additional steps to prevent catalyst poisoning .

Acid-Catalyzed Dimerization of Pentaerythritol

Sulfuric Acid-Mediated Process

A novel approach bypasses alkaline conditions by directly dimerizing PE under acidic conditions. In a sulfolane solvent system with 0.5 mol% H₂SO₄ at 175°C, DPE forms with 50% selectivity at 50% PE conversion . This method avoids formate salts, simplifying downstream processing.

Optimization Data :

-

Solvent : Sulfolane (PE/sulfolane = 2333 g/L) enhances solubility.

-

Catalyst Loading : >0.5 mol% H₂SO₄ increases decomposition.

-

Time : 60 minutes balances conversion and selectivity.

Scaling this process to 140 g batches yielded DPE at 16% isolated yield (72% GC purity) .

Hydrolysis of Polypentaerythritol

High-Temperature Acidic Hydrolysis

Polypentaerythritol (e.g., tripentaerythritol) undergoes retro-aldol cleavage in water at ≥280°C with acid catalysts (e.g., H₂SO₄), yielding DPE . This method converts low-value polymers into DPE, achieving >40% yield when starting with a 2.4:1 PE-to-acetaldehyde ratio .

Reaction Conditions :

-

Temperature : 280–300°C (prevents re-polymerization).

-

Catalyst : 0.1–1.0 wt% H₂SO₄.

-

Time : 2–4 hours.

Multi-Step Synthesis via Esterification and Exchange

Three-Step Protocol

A Chinese patent outlines a method starting with PE:

-

Esterification : PE reacts with carboxylic acids (e.g., acetic acid) to form esters.

-

Intermolecular Ester Exchange : Catalyzed by NaOH, esters undergo transesterification to form dimeric esters.

-

Hydrolysis : Basic hydrolysis cleaves esters, yielding DPE.

This process achieves 75–80% yield with 98% purity, though it requires careful control of stoichiometry and catalyst loading .

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity (%) | By-Products | Scalability |

|---|---|---|---|---|

| Alkaline Condensation | 85 (PE+DPE) | 15–20 (DPE) | Sodium formate | High |

| Acidic Dimerization | 16 | 50 | Oligomers | Moderate |

| Polymer Hydrolysis | 40 | 57 | Higher polymers | Low |

| Multi-Step Synthesis | 75–80 | >90 | Carboxylic acids | High |

Industrial and Environmental Considerations

Catalyst Recovery

Alkaline methods generate ~1.2 tons of sodium formate per ton of PE , necessitating recovery systems to offset costs. Acidic processes reduce salt waste but require corrosion-resistant reactors .

Energy Efficiency

High-temperature hydrolysis consumes significant energy, whereas room-temperature alkaline reactions are more sustainable but slower .

Chemical Reactions Analysis

Types of Reactions: Dipentaerythritol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions often involve reagents such as tosyl chloride for the formation of tosylates.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as this compound pentaacrylate and this compound hexanitrate .

Scientific Research Applications

Polymer Production

DPE serves as a key ingredient in the synthesis of various polymers, including:

- Polyesters : DPE is used to produce polyesters that are essential in textiles and packaging materials.

- Polyurethanes : Its hydroxyl groups facilitate the formation of polyurethane foams and elastomers, which are widely used in furniture and automotive industries.

- Alkyd Resins : DPE is utilized in the production of alkyd resins, which are important for paints and coatings due to their durability and gloss properties.

Coatings and Adhesives

DPE-based resins exhibit excellent adhesion properties and thermal stability, making them suitable for:

- Aviation Lubricants : The non-toxic nature of DPE allows its use in high-performance lubricants for aviation applications .

- Photosensitive Coatings : DPE enhances the performance of coatings used in electronic devices due to its stability under UV light exposure .

Additives in Plastics

DPE is employed as an additive to modify the properties of plastics. It improves impact resistance and thermal stability, making it valuable in the production of high-performance plastic products .

Pharmaceutical Applications

This compound has been explored for its potential in drug delivery systems. Research indicates that DPE can be used as a core material for miktoarm star polymers, which are effective in encapsulating drugs like doxorubicin. These polymers demonstrate low cytotoxicity and high drug loading efficiency, indicating promising applications in targeted therapy .

Case Study 1: Drug Delivery Systems

A study investigated the use of this compound-based miktoarm star polymers for drug delivery. The results showed that these polymers could encapsulate doxorubicin efficiently, enhancing therapeutic efficacy while maintaining biocompatibility .

Case Study 2: Coating Formulations

Research on coatings incorporating this compound revealed improved adhesion and durability compared to traditional formulations. The addition of DPE resulted in coatings that maintain performance under extreme environmental conditions .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer Production | Polyesters | Enhanced mechanical properties |

| Polyurethanes | Improved flexibility and durability | |

| Coatings | Aviation lubricants | Non-toxic, stable under UV exposure |

| Photosensitive coatings | High performance in electronic devices | |

| Pharmaceuticals | Drug delivery systems | Efficient drug encapsulation |

| Targeted therapy | Low cytotoxicity |

Mechanism of Action

The mechanism of action of dipentaerythritol involves its ability to undergo various chemical reactions, leading to the formation of different derivatives. These derivatives interact with molecular targets and pathways, such as the formation of polyesters and polyurethanes through esterification and polymerization reactions . The specific molecular targets and pathways depend on the type of derivative and its intended application.

Comparison with Similar Compounds

Pentaerythritol (C5H12O4)

Structural and Functional Differences

- Hydroxyl groups : Pentaerythritol has four hydroxyls vs. dipentaerythritol’s six, limiting crosslinking efficiency in polymers .

Insecticidal Activity :

Compound Solubility (Water) Pupal Reduction (1.0 M) Cost (Bulk) Pentaerythritol High ~50% $1–3/kg This compound 20–300× lower ~80%* >$10/kg *Requires 1.0 M concentration, impractical due to low solubility .

Pentaerythritol synergizes with mesoerythritol in tank mixes for 93% larval control in D. suzukii, whereas this compound’s low solubility and high cost limit field efficacy .

Flame Retardancy

- Limiting Oxygen Index (LOI): Additive (22.5 wt%) LOI (%) UL-94 Rating this compound 11 28.5 V-0 Pentaerythritol 22.0 No rating this compound’s higher functionality improves char formation in PP .

Mesoerythritol (C4H10O4)

- Insecticidal Efficacy : At 0.25 M, mesoerythritol reduces D. suzukii pupae by 90% vs. This compound’s 80% at 1.0 M .

- Synergy : Combined with pentaerythritol, it achieves 82% adulticidal activity, outperforming this compound .

Tripentaerythritol (C15H32O10)

- Similar to this compound in low water solubility and insecticidal ineffectiveness. Both compounds fail to suppress D. suzukii population growth .

Monopentaerythritol (C5H12O4)

- Precursor to this compound in synthesis. Fewer hydroxyl groups limit its use in high-functionality applications like crosslinked polyesters .

Nitrate Derivatives

| Property | This compound Hexanitrate | Pentaerythritol Tetranitrate |

|---|---|---|

| Thermal Stability | Poor | Excellent |

| Detonation Velocity | Lower | 8,300 m/s |

| Mechanical Sensitivity | Higher | Moderate |

This compound hexanitrate is a non-commercial by-product due to safety concerns .

Key Research Findings and Contradictions

- Insecticidal Activity : While 1.0 M this compound reduces pupae by 80% in lab settings , its low solubility and high cost render it impractical for field use .

- Market Growth : Despite raw material volatility (e.g., formaldehyde), demand for industrial-grade this compound remains strong (~80% market share) due to flame retardant and coating applications .

Biological Activity

Dipentaerythritol (DPE) is a polyol compound with significant industrial applications, particularly in the synthesis of polyesters, polyethers, and other specialty chemicals. Understanding its biological activity is essential for evaluating its safety and efficacy in various applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound, including its toxicity, biodegradability, and interactions in biological systems.

This compound is a highly branched polyol with the chemical formula and a CAS number of 126-58-9. It is primarily utilized in the production of:

- Polyesters and Polyurethanes : Used as a building block for resins.

- Coatings and Adhesives : Enhances mechanical properties and durability.

- Plasticizers : Improves flexibility in polymers.

- Cosmetics : Serves as a humectant and stabilizer.

Mammalian Toxicity

Research indicates that this compound exhibits low toxicity to mammals. A study assessed potential exposure routes (inhalation, ingestion, dermal) and concluded that inhalation exposure is minimal due to its low vapor pressure (10⁻⁹ Pa) and low partition coefficient (-2 log Kow) . The No Observed Adverse Effect Levels (NOAELs) were found to be high, suggesting a low degree of toxicity .

Mutagenicity Testing

In mutagenicity assays conducted using bacterial strains (TA98, TA1537), this compound demonstrated no mutagenic effects at concentrations up to 5000 µg/plate, both with and without metabolic activation . This finding suggests that DPE does not pose significant genetic risks under the tested conditions.

Biodegradability

This compound is characterized as not readily biodegradable , with studies showing that it persists in the environment. In aerobic biodegradability tests, it was found that only 1.8% was degraded after 7 days at a concentration of 1 g/L . The compound's hydrolitically stable nature at pH levels between 4 and 9 further supports its persistence in aquatic environments .

Case Study 1: Environmental Persistence

A study conducted by Sjogreen (1992) evaluated the environmental impact of this compound. The results indicated that DPE remains largely unchanged in aquatic environments, leading to concerns about its long-term ecological effects .

Case Study 2: Interaction with Biological Systems

Research has shown that this compound can influence nucleation processes in solid-liquid systems. For instance, it was found to significantly increase the interfacial energy during crystallization processes, which could impact the growth of certain crystals in biological contexts .

Table 1: Summary of Toxicological Data on this compound

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of dipentaerythritol, and how do they influence experimental design?

this compound (C₁₀H₂₂O₇, MW 254.28 g/mol) has a melting point of 218°C and a boiling point of 542.8°C at 760 mmHg . Its high polarity (polarizability 23.5±0.5 ×10⁻²⁴ cm³) and hydroxyl-rich structure make it suitable for esterification and polymerization reactions. Researchers must account for its low vapor pressure and hygroscopicity when designing storage conditions (recommended: 4°C in sealed containers) . Experimental protocols should include inert gas purging during high-temperature reactions to prevent oxidation.

Q. What are the standard methods for synthesizing this compound, and how are impurities controlled?

A common method involves acid-catalyzed condensation of pentaerythritol under controlled conditions. For example, using sulfuric acid at 140–160°C yields this compound with ~85% purity. Key impurities (e.g., unreacted pentaerythritol or tri-pentaerythritol) are minimized by optimizing molar ratios and reaction time . Post-synthesis purification via recrystallization in ethanol/water mixtures is critical for analytical-grade samples .

Q. Which characterization techniques are essential for confirming this compound’s structural integrity?

- ¹³C-NMR : Peaks at 36 ppm (methylene carbons) and 63–67 ppm (ether-linked carbons) confirm branching .

- FTIR : O–H stretching (3200–3500 cm⁻¹) and C–O–C ether linkages (1100–1250 cm⁻¹) .

- HPLC : Reverse-phase columns (e.g., Newcrom R1) with acetonitrile/water mobile phases resolve this compound from byproducts .

Advanced Research Questions

Q. How do acidic vs. solid superacid catalysts affect this compound synthesis efficiency and scalability?

Sulfuric acid catalysis ( ) achieves high yields (~90%) but requires neutralization steps, generating waste. In contrast, SO₄²⁻/TiO₂-Al₂O₃ solid superacids ( ) enable reusable catalysis (8 cycles without activity loss) and reduce byproduct formation. Researchers must balance reaction temperature (210°C optimal for solid acids) and molar ratios (6.5:1 fatty acid/dipentaerythritol for esterification) .

Q. What experimental strategies mitigate thermal degradation during this compound esterification?

Thermal oxidation studies ( ) show that this compound esters degrade above 250°C via free-radical pathways. To stabilize reactions:

- Use antioxidants (e.g., hindered phenols) at 0.1–0.5 wt%.

- Conduct reactions under nitrogen atmosphere.

- Monitor kinetics via thermogravimetric analysis (TGA) to identify degradation thresholds .

Q. How can this compound’s branching structure be exploited to control polymer tacticity?

this compound serves as a hexafunctional initiator for star-shaped polymers. By modifying reaction conditions (e.g., SnOct₂ catalyst concentration and L-lactide monomer feed), researchers achieve isotactic or syndiotactic poly(lactic acid) (PLA) stars. Tacticity is confirmed by ¹³C-NMR splitting patterns (e.g., triad sequences at 69–70 ppm) .

Q. What are the challenges in analyzing this compound-coated nanoparticles in atmospheric studies?

When coating this compound cores with α-pinene secondary organic aerosol (SOA), nucleation competes with condensation, requiring precise control of ozone concentration (10–50 ppb) to limit particle size heterogeneity. Size-exclusion chromatography coupled with SMPS (scanning mobility particle sizer) ensures accurate size distribution analysis .

Q. Methodological Considerations

Q. How should researchers handle this compound waste to comply with environmental safety protocols?

Post-experiment waste must be segregated into organic (ester byproducts) and inorganic (acid catalysts) streams. Organic waste should be treated via incineration at >800°C, while acidic residues require neutralization with sodium bicarbonate before disposal .

Q. What statistical models are appropriate for analyzing this compound oxidation kinetics?

The Ozawa-Flynn-Wall method is recommended for non-isothermal TGA data to calculate activation energy (Eₐ) and pre-exponential factors. For isothermal studies, the Avrami-Erofeev model fits nucleation-controlled degradation mechanisms .

Q. How can this compound’s role in resin chemistry be optimized for high-performance coatings?

Crosslinking density in coatings is enhanced by increasing the degree of acrylation (e.g., this compound penta-/hexa-acrylate). Reaction efficiency is monitored via FTIR (C=O stretch at 1720 cm⁻¹) and gel permeation chromatography (GPC) to track molecular weight distribution .

Properties

IUPAC Name |

2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O7/c11-1-9(2-12,3-13)7-17-8-10(4-14,5-15)6-16/h11-16H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBCBTDQIULDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)COCC(CO)(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027039 | |

| Record name | Dipentaerythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals, Off-white or white solid; [HSDB] White powder; [MSDSonline] | |

| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipentaerythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility at 25 °C in: methanol 0.25 g/100 g; ethanol 0.07 g/100 g; acetone < 0.1 g 100 g; benzene < 0.1 g/100 g., Solubility in water 0.30 g/100 g | |

| Record name | DIPENTAERYTHRITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.33 @ 25 °C/4 °C | |

| Record name | DIPENTAERYTHRITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OFF-WHITE, FREEFLOWING POWDER, White crystalline compound | |

CAS No. |

126-58-9 | |

| Record name | Dipentaerythritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipentaerythritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPENTAERYTHRITOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipentaerythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2',2'-tetrakis(hydroxymethyl)-3,3'-oxydipropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPENTAERYTHRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6699UJQ478 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPENTAERYTHRITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212-220 °C | |

| Record name | DIPENTAERYTHRITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.